![molecular formula C5H12NO4PS B1435934 Omethoate D6 (O-dimethyl D6) CAS No. 1219804-92-8](/img/structure/B1435934.png)
Omethoate D6 (O-dimethyl D6)
Overview
Description
Omethoate D6 (O-dimethyl D6) is a stable isotope labelled compound . It is a variant of Omethoate, a systemic organophosphorous insecticide and acaricide . It is used to control insects and mites in horticulture and agriculture, as well as in the home garden .
Molecular Structure Analysis
The molecular formula of Omethoate D6 (O-dimethyl D6) is C5H6D6NO4PS . The average mass is 219.229 Da . For Omethoate, the molecular formula is C5H12NO4PS and the average mass is 213.192 Da .Scientific Research Applications
Hyperspectral Imaging for Agricultural Analysis
Omethoate D6: has been utilized in studies involving Near-Infrared (NIR) Hyperspectral Imaging Technology . This advanced imaging technique, combined with multivariate methods, has been applied to identify wheat kernels with different concentrations of omethoate on their surface . The ability to detect and quantify pesticide residues on food crops is crucial for ensuring food safety and public health.
Colorimetric Sensing for Pesticide Detection
Researchers have developed a smartphone colorimetric sensor based on Pt@Au nanozyme for the visual and quantitative detection of omethoate in fruits and vegetables . This innovative approach leverages the catalytic properties of nanozymes, offering a portable and user-friendly method for monitoring pesticide levels, which is essential for consumer safety and regulatory compliance.
Surface-Enhanced Raman Spectroscopy (SERS) for Rapid Detection
Surface-Enhanced Raman Spectroscopy (SERS): , using silver colloid substrate, has been employed for the rapid detection of omethoate in standard solutions and peach extracts . SERS is a powerful analytical tool that provides high sensitivity and specificity, making it an excellent choice for detecting trace amounts of pesticides in food products.
Mechanism of Action
properties
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omethoate D6 (O-dimethyl D6) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.